5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2,3-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the dimethoxyphenyl and methoxy-methylbenzoyl groups through various substitution reactions. The dimethylamino propyl group is then added using reductive amination or similar techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
5-(2,3-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the overall structure and functional groups.
4-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyltetrahydro-2-furanyl]-2-methoxyphenol: Contains similar aromatic rings but has a different core structure.
Uniqueness
What sets 5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one apart is its unique combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C26H32N2O6 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(4E)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H32N2O6/c1-16-15-17(11-12-19(16)32-4)23(29)21-22(18-9-7-10-20(33-5)25(18)34-6)28(26(31)24(21)30)14-8-13-27(2)3/h7,9-12,15,22,29H,8,13-14H2,1-6H3/b23-21+ |
InChI Key |
BAAHNVBZDMJWJW-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=C(C(=CC=C3)OC)OC)/O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=C(C(=CC=C3)OC)OC)O)OC |
Origin of Product |
United States |
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